Crystal Structure Differentiation
The crystal structure of (2-tert-butylphenoxy)acetic acid has been definitively solved and refined, revealing a unique solid-state packing arrangement that is not predictable from its para-substituted isomer. This structural knowledge is critical for quality control, formulation science, and understanding solid-state stability. The compound crystallizes in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, and Dx=1.26 Mg/m³, refined to an R-factor of 0.0414 for 728 unique reflections [1]. In contrast, the more commonly studied para-isomer (4-tert-butylphenoxyacetic acid, CAS 1798-04-5) exhibits a markedly different crystalline form with a melting point of 96°C, underscoring that the ortho-substitution pattern drives a distinct solid-state arrangement .
| Evidence Dimension | Crystal unit cell parameters and space group |
|---|---|
| Target Compound Data | Orthorhombic, Aba2; a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å; V=2833 ų; Z=8; Dx=1.26 Mg/m³; R=0.0414 [1] |
| Comparator Or Baseline | 4-tert-butylphenoxyacetic acid (CAS 1798-04-5); Different solid-state form (melting point 96°C) |
| Quantified Difference | Unique space group and unit cell dimensions; significantly different melting point (target compound melting point not directly reported in same source, but solid-state structure is fully determined) |
| Conditions | Single crystal X-ray diffraction at 291 K using Mo Kα radiation (λ=0.71069 Å) |
Why This Matters
For analytical chemistry and formulation groups, a solved crystal structure provides a definitive fingerprint for identity and purity, enabling differentiation from positional isomers and serving as a reference for solid-state property prediction and patent filings.
- [1] Korean Science Journal. Crystal Structure of (2-tert-Butyl-phenoxy)-acetic acid. HGGJBI, 3(2). View Source
